N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
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Overview
Description
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group attached to a 4-fluorophenyl ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride typically involves the reaction of 4-fluoroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluoroaniline+Methyl isothiocyanateThionyl chlorideN-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(4-fluorophenyl)-N-methylthiocarbamate and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: Catalysts such as triethylamine may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with an amine nucleophile may yield an N-substituted thiocarbamate.
Scientific Research Applications
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic chlorine atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-N-methylcarbamoyl chloride: Similar structure but lacks the sulfur atom.
N-(4-Fluorophenyl)-N-methylthiourea: Contains a thiourea group instead of a thiocarbamoyl chloride group.
N-(4-Fluorophenyl)-N-methylisothiocyanate: Contains an isothiocyanate group instead of a thiocarbamoyl chloride group.
Uniqueness
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is unique due to the presence of both a fluorophenyl group and a thiocarbamoyl chloride group
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamothioyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFOGPAZSLXPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374649 |
Source
|
Record name | ST51041514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-60-1 |
Source
|
Record name | ST51041514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10254-60-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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